2-(1,1-Dioxo-1,2-thiazolidin-3-yl)acetic acid is a heterocyclic compound containing a thiazolidine ring with two oxygen atoms attached to the sulfur atom (forming a sulfone group) and an acetic acid substituent. This compound has been explored in scientific research as a building block for synthesizing various derivatives with potential biological activities. It is a heterocyclic oxyacetic acid derivative. []
Compound Description: This compound is the title compound of a crystallographic study focusing on its structural characteristics. The study elucidates the half-chair conformation of the thiazine ring, dihedral angles between benzene rings, and hydrogen bond interactions within the crystal structure.
Compound Description: This series of compounds was synthesized and evaluated for their anti-inflammatory activity in both in-vitro and in-vivo models. The research highlights the impact of various substituents on the thiazolidinone ring on the anti-inflammatory activity. Notably, aliphatic groups (-CH3, C2H5) on the thiazolidinone ring exhibited superior activity compared to bulkier substituents, while electron-donating polar groups (4-methoxy phenyl and furyl group) also showed promising activity.
Compound Description: This series of compounds was synthesized by reacting 2-indolone-3-yl imino alkanoic acids with mercaptoacetic acid. They were subsequently screened for fungicidal activity against various plant pathogens, including Pyricularia oryzae, Puccinia graminis, Alternaria solani, and Phytophthora infestans.
Compound Description: This compound is the title compound of a crystallographic study. The study discusses the half-chair conformation of the thiazine ring, dihedral angles between benzene and pyrazole rings, and hydrogen bond interactions within the crystal structure.
Compound Description: GNE-3500 is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. It exhibits favorable potency and selectivity for RORc over other ROR family members and additional nuclear receptors. GNE-3500 demonstrated good in vitro ADME properties, in vivo PK, and dose-dependent inhibition of IL-17 in a PK/PD model, supporting its evaluation in preclinical studies for inflammatory diseases.
(2,4-Dioxothiazolidin-3-Yl)Acetic Acids
Compound Description: These compounds acted as nucleophiles in a three-component coupling reaction with alkyl/aryl isocyanides and dialkyl acetylenedicarboxylates. The reaction formed highly functionalized dialkyl (E)-2-{[N-alkyl/aryl-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamido]carbonyl}but-2-enedioates. The study also investigated the use of (5-arylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acids in the reaction, yielding similar products.
(1,2-benzothiazin-4-yl)Acetic Acid Enantiomers
Compound Description: This research focused on chiral resolution of (1,2-benzothiazin-4-yl)acetic acid enantiomers to investigate their aldose reductase inhibitory activity. The (R)-(-) enantiomer exhibited significantly higher activity than the (S)-(+) enantiomer, highlighting the importance of stereochemistry for biological activity.
Compound Description: This compound is the title compound of a crystallographic study. The research focuses on the compound's structural characteristics, including the conformation of the thiazine ring, dihedral angles between benzene rings, and intermolecular hydrogen bonding interactions.
Compound Description: This compound served as the lead structure for the development of heterocyclic oxyacetic acid diuretics. Analogues containing indazole, benzisothiazole, and benzisothiazole 1,1-dioxide moieties were synthesized and tested for diuretic activity.
Compound Description: This series of compounds was synthesized and evaluated for their anti-inflammatory and analgesic activity. The research focuses on the synthesis of isoxazolyl thiazolyl benzimidazoles via a multi-step process involving the formation of thiazolidinone intermediates.
Compound Description: This compound was synthesized by reacting 2,4-diphenylbutadiene-1,4-sultone with 4 H-1,2,4-triazol-3-amine. Its structure was established by X-ray crystallography, demonstrating the formation of a novel heterocyclic system containing a thiadiazine ring.
2-[6-methyl-1-(1-oxidothietan-3-yl)-2,4-dioxo1,2,3,4-tetrahydropyrimidin-3-yl]acetic acid hydrazide and 2-[1-(1,1-dioxidothietan-3-yl)-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl]acetic acid hydrazide
Compound Description: These compounds are hydrazide derivatives synthesized from corresponding pyrimidine-based esters. Spectral analysis revealed these hydrazides exist as a mixture of two stereoisomers in DMSOd6 solution due to hindered internal rotation around the hydrazide bond. Additionally, the study found that 1-oxidothietans exist as cis-isomers.
Compound Description: This piroxicam analogue was synthesized and complexed with various metal ions (Mn(II), Co(II), Ni(II), Cu(II), and Zn(II)) to investigate their potential as therapeutic agents. The complexes exhibited octahedral geometry with the ligand coordinating through pyridyl nitrogen and amide oxygen atoms. Notably, the metal complexes demonstrated antioxidant and antibacterial activities, suggesting their potential use as drug candidates.
Thiazole-Bearing 4-Thiazolidinones
Compound Description: This series of compounds, designed based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores, was synthesized and evaluated for anticonvulsant activity. The study highlights the importance of incorporating two thiazole cores and structural similarity to ralitolin for achieving potent anticonvulsant effects. Notably, compounds 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one, 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide, and (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester displayed excellent anticonvulsant activity in both pentylenetetrazole-induced seizures and maximal electroshock seizure tests.
Compound Description: DW14006 is a direct AMPKα activator that demonstrated efficacy in ameliorating diabetic peripheral neuropathy (DPN) in both type 1 and type 2 diabetic mice models. Its therapeutic effect involved improving mitochondrial bioenergetics, reducing oxidative stress, and suppressing inflammation, highlighting its potential as a lead compound for treating DPN.
Compound Description: These compounds are Maillard-type products identified in processed aged garlic extract, exhibiting antioxidant activity. They were characterized using various spectroscopic techniques and demonstrated antioxidant properties in ABTS radical scavenging and ORAC assays. Their plausible formation pathways were proposed based on model reactions detected by LC-MS/MS.
Compound Description: These pyrazole-carboxylic acid ligands were used to synthesize complexes and coordination polymers with Cu(II), Cd(II), and Co(II) ions. The study investigated the effect of ligand conformation and supramolecular interactions on the resulting structures.
3-(2-hydroxy-2,2-diphosphonoethyl)-4H-imidazo[1,2-a]pyridine-4-oxide (Imp-E) and 2,5-Dihydroxy-3,6-bis(imidazo[1,2-a]pyridine-3-ylmethyl)-2,5-dioxo-1,4,2,5-dioxoDiphosphonium-3,6-diyl)bisphosphonic acid (Imp-F)
Compound Description: These two novel compounds were identified as impurities in minodronic acid (MA), a third-generation bisphosphonate drug for osteoporosis treatment. Their characterization involved LC-MS, MS/MS, IR, and NMR spectroscopy.
Compound Description: These double-headed acyclo C-nucleosides were synthesized through a multi-step process involving condensation, acetylation, and heterocyclization reactions. Their structures were elucidated based on spectral data.
Compound Description: This tetrazole derivative was prepared by reacting a Schiff base derivative with sodium azide in dry dioxane. The study aimed to synthesize new oxazepine and tetrazole derivatives containing a biologically active azo group and thiadiazole ring to explore potential biological activity.
Compound Description: These compounds are known DPP-4 inhibitors investigated for their potential in treating nonalcoholic fatty liver disease (NAFLD). The study focused on the therapeutic benefits of these inhibitors in addressing various aspects of NAFLD.
N-(2-[4-[2,4-dioxo(1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl)-5-(1,2-dithiolan-3-yl)-N-methylpentanamide (BP-1003) and its dithioester derivatives
Compound Description: These alpha-lipoic acid-based thiazolidinedione derivatives were synthesized and evaluated for their activity as PPARgamma agonists. The study highlighted their potential for treating inflammatory skin diseases due to their ability to activate PPARgamma, inhibit keratinocyte proliferation, and suppress interleukin-2 production. Notably, the water-soluble derivative, BP-1017, demonstrated anti-inflammatory effects in an allergic contact dermatitis mouse model when administered both orally and topically.
Compound Description: This tri(1,3-oxazepine) derivative was synthesized via a cycloaddition reaction between a Schiff base derivative and maleic anhydride. The research focused on developing new 1,3-oxazepine compounds with potential antibiotic properties.
Compound Description: NESS 0327 is a novel cannabinoid antagonist with high selectivity for the cannabinoid CB1 receptor. It exhibited high binding affinity for CB1 and antagonized WIN 55,212-2 stimulated [35S]GTPγS binding. NESS 0327 also antagonized the inhibitory effects of WIN 55,212-2 on electrically evoked contractions in mouse vas deferens preparations and reversed the antinociceptive effects of WIN 55,212-2 in vivo.
Overview
2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid is a heterocyclic compound characterized by a five-membered thiazolidine ring that contains sulfur and nitrogen atoms. This compound is notable for its diverse biological activities, which make it a subject of interest in various scientific research applications. It is particularly recognized for its potential therapeutic properties, including antimicrobial and anticancer activities, as well as its role in the synthesis of other biologically active compounds.
Source
The compound can be synthesized through several methods, primarily involving the reaction of thiosemicarbazide with chloroacetic acid under acidic conditions. The synthesis typically produces intermediates that cyclize to form the thiazolidine structure.
Classification
2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid falls under the category of thiazolidinediones, which are known for their pharmacological significance in medicinal chemistry. This classification highlights its relevance in drug development and biochemical research.
Synthesis Analysis
Methods
The synthesis of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid generally involves the following steps:
Initial Reaction: Thiosemicarbazide reacts with chloroacetic acid in an acidic medium.
Cyclization: The reaction forms an intermediate that undergoes cyclization to yield the thiazolidine ring structure.
Technical Details
The reaction conditions can be optimized to enhance yield and purity. Techniques such as multicomponent reactions and green chemistry approaches are often employed to improve selectivity and product yield.
Molecular Structure Analysis
Structure
The molecular structure of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid features a thiazolidine ring with a carboxylic acid group. The specific arrangement of atoms within this structure contributes to its chemical properties and biological activity.
Data
Molecular Formula: C₅H₅N₃O₃S
Molecular Weight: 189.17 g/mol
CAS Number: 881652-54-6.
Chemical Reactions Analysis
Reactions
2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Technical Details
Common reagents for these reactions include:
Oxidizing Agents: Hydrogen peroxide and peracids.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Nucleophiles: Amines and thiols under basic or acidic conditions.
Mechanism of Action
Process
The mechanism of action for 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid is primarily linked to its biochemical interactions. It is suggested that this compound may serve as a precursor in the synthesis of novel thiazolidinedione-hydroxamates, which are inhibitors of Zmp1, an enzyme implicated in various cellular processes.
Data
The compound's interactions with enzymes involved in oxidative stress responses are critical for modulating cellular redox states. It can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function and stability.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid include:
Appearance: Typically a white solid.
Solubility: Soluble in polar solvents such as water and ethanol.
Chemical Properties
Chemical properties include:
Stability: Generally stable under standard laboratory conditions.
Reactivity: Engages in oxidation-reduction reactions and nucleophilic substitutions.
Relevant spectral data (NMR and IR) further characterize the compound's structure and confirm its identity during synthesis.
Applications
2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid has numerous scientific applications:
Chemistry: Serves as a building block for synthesizing complex organic molecules.
Biology: Investigated for antimicrobial and anticancer properties.
Medicine: Explored for anti-inflammatory and neuroprotective effects.
Industry: Utilized in developing novel materials and pharmaceuticals.
This compound's unique structure and properties make it a valuable subject for ongoing research in various fields of science.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.